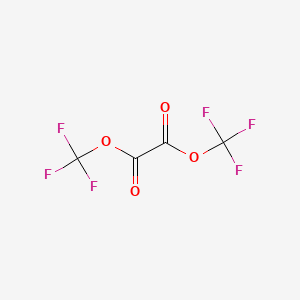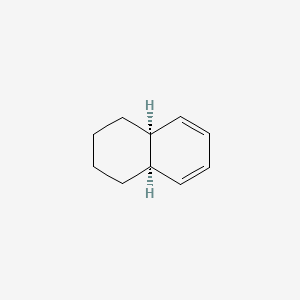
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is a bicyclic organic compound that belongs to the class of naphthalenes It is characterized by its hexahydro structure, which means it has six additional hydrogen atoms compared to naphthalene, making it a saturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene can be achieved through several methods. One common approach involves the hydrogenation of naphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. This process adds hydrogen atoms to the naphthalene ring, resulting in the formation of hexahydronaphthalene .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of naphthalene to hexahydronaphthalene. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the disruption of fungal cell membranes, leading to cell death. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- γ-Muurolene
- γ-Amorphene
Uniqueness
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is unique due to its specific stereochemistry and the presence of six additional hydrogen atoms compared to naphthalene. This structural difference imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
13304-05-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,8a-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2/t9-,10+ |
InChI Key |
YFCFOZJMGWBVFX-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@H]2C=CC=C[C@H]2C1 |
Canonical SMILES |
C1CCC2C=CC=CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


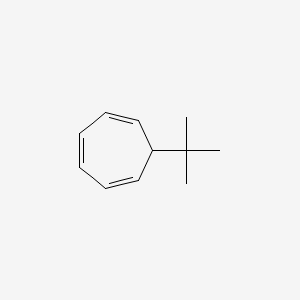
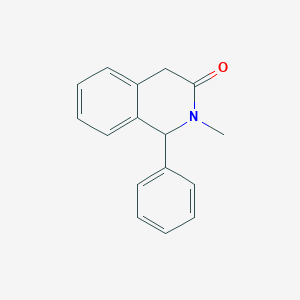
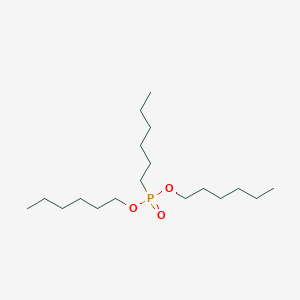
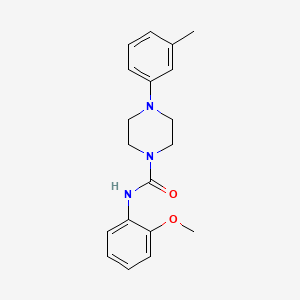
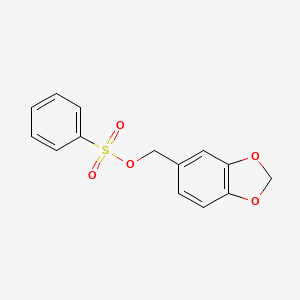





![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

